3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one 3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 109588-95-6
VCID: VC0191063
InChI: InChI=1S/C15H10O6/c16-10-2-1-7(3-11(10)17)9-6-21-14-5-13(19)12(18)4-8(14)15(9)20/h1-6,16-19H
SMILES: C1=CC(=C(C=C1C2=COC3=CC(=C(C=C3C2=O)O)O)O)O
Molecular Formula: C15H10O6
Molecular Weight: 286.24

3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one

CAS No.: 109588-95-6

Cat. No.: VC0191063

Molecular Formula: C15H10O6

Molecular Weight: 286.24

* For research use only. Not for human or veterinary use.

3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one - 109588-95-6

CAS No. 109588-95-6
Molecular Formula C15H10O6
Molecular Weight 286.24
IUPAC Name 3-(3,4-dihydroxyphenyl)-6,7-dihydroxychromen-4-one
Standard InChI InChI=1S/C15H10O6/c16-10-2-1-7(3-11(10)17)9-6-21-14-5-13(19)12(18)4-8(14)15(9)20/h1-6,16-19H
SMILES C1=CC(=C(C=C1C2=COC3=CC(=C(C=C3C2=O)O)O)O)O

Chemical Identity and Structural Characteristics

3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one is a naturally occurring flavonoid with the molecular formula C₁₅H₁₀O₆ and a molecular weight of 286.24 g/mol . This compound features a characteristic chromen-4-one core structure with hydroxyl groups at positions 6 and 7 on the benzopyrone ring system and at positions 3' and 4' on the phenyl ring .

Nomenclature and Identifiers

The compound is registered in various chemical databases with specific identifiers that facilitate its recognition and categorization in scientific literature.

Table 1: Chemical Identifiers of 3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one

Identifier TypeValue
PubChem CID5466141
CAS Number109588-95-6
IUPAC Name3-(3,4-dihydroxyphenyl)-6,7-dihydroxychromen-4-one
Synonyms3',4',6,7-Tetrahydroxyisoflavone; 6,3'-DIHYDROXYDAIDZEIN; NSC678115
InChI KeyQMMUPEDRUCMYIY-UHFFFAOYSA-N
DSSTox Substance IDDTXSID001341601
Creation Date in Databases2005-03-26
Last Modification Date2025-02-22

Physical and Chemical Properties

The compound possesses several distinctive physicochemical properties that influence its behavior in biological systems and its potential applications in pharmaceutical formulations.

Table 2: Physicochemical Properties of 3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one

PropertyValueReference
Molecular Weight286.24 g/mol
XLogP3-AA1.8
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count6
Rotatable Bond Count1
Exact Mass286.04773803 Da

Synthesis Methods and Chemical Reactions

Standard Synthetic Routes

The synthesis of 3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one typically involves the condensation of appropriately substituted phenolic precursors under controlled conditions. One common approach utilizes 3,4-dihydroxybenzaldehyde and 2,4,6-trihydroxyacetophenone as starting materials.

The reaction is generally catalyzed by either an acid or a base and proceeds through cyclization and dehydration steps to form the characteristic chromenone structure. The specific reaction conditions must be carefully controlled to maximize yield and purity of the final product.

Key Chemical Reactions

Due to the presence of multiple hydroxyl groups, 3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one can participate in various chemical reactions including:

  • Oxidation reactions, particularly at the catechol (3',4'-dihydroxyphenyl) moiety

  • Esterification or etherification of the hydroxyl groups

  • Glycosidation reactions at various hydroxyl positions

  • Metal chelation, particularly with transition metals, facilitated by the adjacent hydroxyl groups

These chemical characteristics contribute significantly to the compound's biological activities, particularly its antioxidant properties.

Structural Comparison with Related Flavonoids

Understanding the structural relationships between 3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one and similar flavonoid compounds helps to contextualize its biological properties and potential applications.

Comparison with Other Hydroxylated Flavonoids

Table 3: Structural Comparison of 3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one with Related Compounds

CompoundMolecular FormulaKey Structural DifferencesReference
3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-oneC₁₅H₁₀O₆6,7-dihydroxy pattern on A-ring, 3,4-dihydroxy on B-ring
Fisetin hydrate (2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one hydrate)C₁₅H₁₂O₇Hydroxyl at position 7 instead of 6, additional hydroxyl at position 3
Luteolin (2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one)C₁₅H₁₀O₆Hydroxyl at positions 5,7 instead of 6,7; 2-phenyl vs. 3-phenyl positioning
Nepetin (2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-methoxy-4H-chromen-4-one)C₁₆H₁₂O₇Additional methoxy group at position 6

Structure-Activity Relationships

The precise arrangement of hydroxyl groups on the flavonoid skeleton significantly influences the biological activities of these compounds. The catechol (3',4'-dihydroxy) arrangement on the B-ring, present in 3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one, is particularly important for antioxidant activity, while the 6,7-dihydroxy pattern on the A-ring may contribute to specific receptor interactions and enzyme inhibition profiles.

Pharmacokinetic Properties

Absorption and Bioavailability

While specific pharmacokinetic data for 3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one is limited, insights can be gained from studies on related compounds like daidzein. Similar isoflavones typically demonstrate:

  • Limited water solubility that may affect oral absorption

  • Relatively low oral bioavailability (for daidzein, 9.7% at 10 mg/kg body weight and 2.2% at 100 mg/kg body weight)

  • Significant first-pass metabolism after oral administration

Metabolism and Excretion

Based on studies of structurally similar compounds, 3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one is likely metabolized primarily through:

  • Phase II conjugation reactions (glucuronidation, sulfation)

  • O-demethylation (if methoxy groups are present)

  • Ring fission by intestinal microbiota

Excretion is predominantly through bile and urine, with conjugated metabolites typically exceeding free compound levels in circulation . For comparative purposes, studies on daidzein showed that approximately 30% of administered dose was excreted in bile as metabolites over 8 hours .

Solubility and Formulation Considerations

The multiple hydroxyl groups in 3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one significantly influence its solubility characteristics, which are crucial for pharmaceutical formulation and bioavailability.

Solvent/MediumDaidzein SolubilityExpected Range for 3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one
Water0.013 ± 0.01 mg/mlLikely in a similar range due to hydrophobic backbone despite multiple OH groups
PEG 40011.6 ± 0.1 mg/mlExpected to be significantly higher than in water
pH 6 buffer18.76 ± 0.33 nmol/mlLikely higher due to additional hydroxyl groups
pH 10.8 buffer1875 ± 292.01 nmol/mlSubstantially higher due to ionization of phenolic groups at alkaline pH
Soybean oil10.88 ± 2.73 nmol/mlPossibly lower due to increased hydrophilicity from additional OH groups

The solubility is expected to be pH-dependent, with significantly higher solubility in alkaline conditions due to deprotonation of the phenolic hydroxyl groups .

Analytical Methods for Identification and Quantification

Several analytical techniques can be employed for the identification and quantification of 3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one in various matrices.

Spectroscopic and Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC): Typically performed using reverse-phase columns with methanol/water gradients containing 0.1% glacial acetic acid

  • Mass Spectrometry: GC-MS methods have been employed for related isoflavones to monitor their concentrations in plasma and urine

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation, typically performed in DMSO-d6 with TMS as internal standard

  • UV-Visible Spectroscopy: Flavonoids typically show characteristic absorption patterns with peaks in the 240-280 nm and 300-380 nm regions

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